molecular formula C12H15Cl2NO3S B4028217 4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine

4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B4028217
M. Wt: 324.2 g/mol
InChI Key: UEPAAKNHRBGROU-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring substituted with a 3,4-dichlorobenzenesulfonyl group and two methyl groups

Properties

IUPAC Name

4-(3,4-dichlorophenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)10-3-4-11(13)12(14)5-10/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPAAKNHRBGROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfinates or thiols.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using water or aqueous solutions.

Major Products Formed

    Substitution: Various sulfonamide, sulfonate, or sulfonyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinates and thiols.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzenesulfonyl chloride
  • 2,6-Dimethylmorpholine
  • 4-Chlorobenzenesulfonyl chloride
  • 2,5-Dichlorobenzenesulfonyl chloride

Uniqueness

4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine is unique due to the combination of the morpholine ring and the 3,4-dichlorobenzenesulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its dual functionality allows it to participate in a wide range of chemical reactions and applications, setting it apart from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine
Reactant of Route 2
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4-(3,4-Dichlorobenzenesulfonyl)-2,6-dimethylmorpholine

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